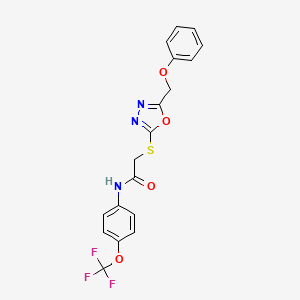
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a synthetic organic compound characterized by the presence of multiple functional groups such as an oxadiazole ring, a trifluoromethoxy group, and a thioether linkage. This compound exhibits significant biochemical and pharmacological properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of "2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" typically involves a multi-step synthetic procedure:
Formation of the 1,3,4-oxadiazole ring: The initial step involves the cyclization of a hydrazide with an appropriate carboxylic acid or ester to form the 1,3,4-oxadiazole core.
Thioether formation: The oxadiazole intermediate is then reacted with phenyl methyl thioether under nucleophilic substitution conditions.
Amide formation: Finally, the thioether derivative undergoes amide coupling with a suitable acyl chloride or anhydride in the presence of a base.
Industrial Production Methods: Industrial synthesis follows similar steps but is optimized for scale-up. It often involves the use of continuous flow reactors to enhance the efficiency and yield of the compound while minimizing the use of hazardous solvents.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The thioether group can be oxidized to sulfoxide or sulfone derivatives.
Reduction: The oxadiazole ring and the aromatic rings may undergo reduction under specific conditions.
Substitution: Nucleophilic aromatic substitution can occur at the trifluoromethoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for thioether oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like ammonia or primary amines under mild heating.
Major Products:
Sulfoxides and sulfones: from oxidation.
Reduced aromatic compounds: from hydrogenation.
Amino-substituted derivatives: from nucleophilic substitution.
Applications De Recherche Scientifique
"2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" has diverse applications in scientific research:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential antimicrobial and antifungal activities due to its structural features.
Medicine: Explored as a potential pharmaceutical agent for treating diseases involving oxidative stress and inflammation.
Industry: Used as a precursor in the manufacture of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which "2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" exerts its effects involves several molecular targets and pathways:
Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It influences oxidative stress pathways by acting as an antioxidant, and can also modulate inflammatory pathways by inhibiting specific signaling proteins.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, "2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" exhibits unique structural features that confer distinct biological activities:
Unique Features: Presence of a trifluoromethoxy group and an oxadiazole ring linked through a thioether bond, which is uncommon in similar compounds.
Similar Compounds: Analogous compounds include those with variations in the substitution pattern of the phenyl groups or modifications in the oxadiazole ring.
Propriétés
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4S/c19-18(20,21)28-14-8-6-12(7-9-14)22-15(25)11-29-17-24-23-16(27-17)10-26-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXGKHTWXHJZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














